molecular formula C15H14N2O B8666938 N-(2-(Indolin-1-yl)phenyl)formamide CAS No. 71971-50-1

N-(2-(Indolin-1-yl)phenyl)formamide

Cat. No.: B8666938
CAS No.: 71971-50-1
M. Wt: 238.28 g/mol
InChI Key: CMQZIRIDBSWWPH-UHFFFAOYSA-N
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Description

N-(2-(Indolin-1-yl)phenyl)formamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring both indoline and formamide functional groups are frequently investigated as key intermediates in the synthesis of biologically active molecules. Researchers utilize such structures in the development of kinase inhibitors, which are valuable tools for studying cellular signaling pathways in diseases like cancer. Indoline-based scaffolds have been identified in compounds that modulate various receptor tyrosine kinases . As a formamide derivative, this compound serves as a versatile building block for further chemical modifications, enabling the exploration of structure-activity relationships in novel therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

71971-50-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)phenyl]formamide

InChI

InChI=1S/C15H14N2O/c18-11-16-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8,11H,9-10H2,(H,16,18)

InChI Key

CMQZIRIDBSWWPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Indolin-1-yl)phenyl)formamide typically involves the reaction of indoline with formamide derivatives. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with formamide in the presence of a catalyst such as concentrated sulfuric acid . The reaction conditions often require elevated temperatures and careful control of reaction times to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Indolin-1-yl)phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(2-(Indolin-1-yl)phenyl)formamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antitumor Activity : Studies have shown that compounds with indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have been tested for their ability to induce apoptosis in breast and prostate cancer cells. In vitro studies indicated that this compound can activate caspase pathways, leading to programmed cell death in cancer cells .
Cell LineIC50 (µM)Mechanism of Action
MCF715Caspase activation
PC320Cell cycle arrest
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that similar indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may target carbonic anhydrases, which play a crucial role in various physiological functions, including acid-base balance and respiration . The inhibition of these enzymes can have therapeutic implications for conditions like glaucoma and obesity.

Case Studies

Case Study 1: Antitumor Activity

In a study focusing on the antitumor effects of indole derivatives, this compound was evaluated alongside other compounds for its cytotoxicity against cancer cell lines. The results showed significant apoptosis induction through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common pathogens. The compound exhibited promising inhibitory effects comparable to standard antibiotics, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which N-(2-(Indolin-1-yl)phenyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Phenyl Ring Key Features Evidence ID
N-(2-(N-Methylsulfamoyl)phenyl)formamide -NHSO₂CH₃ Sulfonamide group; hydrogen bonding
N-[2-Hydroxy-5-(methoxy-substituted)phenyl]formamide -OH, -OCH₃ Polar substituents; chromatographic utility
N-(3-Cyano-4-indolin-1-yl-quinolin-6-yl)formamide Indolinyl fused to quinoline Extended π-system; kinase inhibition
(R)-N-[2-Benzyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]formamide -OBn, -Br, -CH(OH)CH₂Br Chiral center; synthetic intermediate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonamide group in N-(2-(N-methylsulfamoyl)phenyl)formamide enhances hydrogen bonding and crystallinity compared to the electron-donating indolinyl group in the target compound .

Physicochemical Properties

Chromatographic data highlight differences in polarity and retention behavior:

Compound (Representative Example) Retention Time (Relative) Molecular Weight Relative Response Factor Evidence ID
N-[2-Hydroxy-5-(methoxyphenyl)ethyl]formamide 0.7 ~350 Da 1.00
N-(2-(N-Methylsulfamoyl)phenyl)formamide Not reported 214.24 Da N/A
Target Compound (Hypothetical) Estimated >1.5* ~264 Da N/A -

*Inference based on bulkier indolinyl group increasing hydrophobicity.

Crystallographic Insights : N-(2-(N-methylsulfamoyl)phenyl)formamide crystallizes in a triclinic system stabilized by N-H···O and C-H···O bonds, whereas the indolinyl group in the target compound may promote π-π stacking, altering packing efficiency .

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